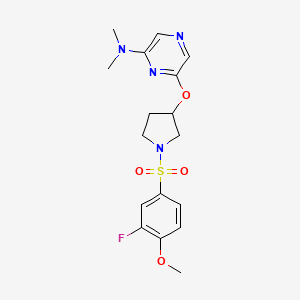
5-Fluoro-2,2-dimethylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,2-dimethylcyclopentan-1-ol is a chemical compound with the molecular formula C7H13FO It is a fluorinated cyclopentanol derivative, which means it contains a cyclopentane ring with a hydroxyl group (-OH) and a fluorine atom attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethylcyclopentan-1-ol typically involves the fluorination of 2,2-dimethylcyclopentanone followed by reduction. One common method is to use a fluorinating agent such as Selectfluor to introduce the fluorine atom into the cyclopentanone ring. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. After fluorination, the resulting 5-fluoro-2,2-dimethylcyclopentanone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2,2-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 5-Fluoro-2,2-dimethylcyclopentanone or 5-fluoro-2,2-dimethylcyclopentanal.
Reduction: 5-Fluoro-2,2-dimethylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its fluorine atom, which can enhance binding affinity and selectivity.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,2-dimethylcyclopentan-1-ol depends on its specific application. In biological systems, the fluorine atom can interact with enzymes and receptors, altering their activity. The compound may inhibit certain enzymes by binding to their active sites, preventing substrate access. In drug development, the fluorine atom can enhance the compound’s metabolic stability by resisting enzymatic degradation, leading to longer-lasting effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylcyclopentan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-2,2-dimethylcyclopentan-1-ol: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and interactions.
5-Fluoro-2,2-dimethylcyclopentanone: The ketone analog of 5-Fluoro-2,2-dimethylcyclopentan-1-ol, with different reactivity due to the carbonyl group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
5-fluoro-2,2-dimethylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c1-7(2)4-3-5(8)6(7)9/h5-6,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNCPPWBPTECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2850386.png)
![1-(3,4-dimethoxybenzoyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2850387.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2850389.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2850396.png)
![8-(2-((2,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850398.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2850399.png)



